1,3-Dibromo-1-phenyl-2-butanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38651-07-9 |
|---|---|
Molecular Formula |
C10H10Br2O |
Molecular Weight |
305.99 g/mol |
IUPAC Name |
1,3-dibromo-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
VDAIYBORWCEBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dibromo 1 Phenyl 2 Butanone and Analogs
Direct Bromination Approaches
The most straightforward method for synthesizing 1,3-Dibromo-1-phenyl-2-butanone involves the direct bromination of 1-phenyl-2-butanone. This reaction typically proceeds via an enol or enolate intermediate, and the careful control of reaction conditions is paramount to achieve the desired dibromination at the C1 and C3 positions.
Regioselective and Stereoselective Bromination Strategies
The regioselectivity of the bromination of 1-phenyl-2-butanone is a critical aspect. The molecule presents two enolizable positions: the benzylic carbon (C1) and the methylene (B1212753) carbon (C3). The relative acidity of the α-hydrogens at these positions influences the site of bromination. The benzylic protons are activated by the adjacent phenyl ring, making the C1 position susceptible to bromination. masterorganicchemistry.comlibretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is often the rate-determining step. sigmaaldrich.com The substitution pattern of the enol will dictate the position of bromination. For unsymmetrical ketones, bromination in acidic solution tends to occur at the more substituted α-carbon. sciencemadness.org
Stereoselectivity in the formation of this compound is also a significant consideration, as both C1 and C3 can become chiral centers upon bromination. Achieving stereocontrol can be challenging and often requires the use of chiral catalysts or auxiliaries. Organocatalytic methods have emerged as a powerful tool for the enantioselective α-halogenation of aldehydes and ketones. iau.irresearchgate.netchemtube3d.com For instance, C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) catalysts have been successfully employed for the asymmetric α-bromination of various ketones. iau.irresearchgate.netchemtube3d.com
Impact of Reaction Conditions (Solvent, Temperature, Additives)
The outcome of the direct bromination of 1-phenyl-2-butanone is highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly influence the reaction's regioselectivity and rate. Solvents like acetic acid are commonly used for the acid-catalyzed bromination of ketones. orgsyn.org Polar solvents can stabilize the enol intermediate, facilitating the reaction.
Temperature: Temperature control is crucial to prevent side reactions, such as polybromination or degradation of the product. Lower temperatures are often favored to enhance selectivity. For instance, in some bromination reactions, maintaining the temperature below 10°C is critical to avoid the formation of isomeric byproducts. nih.gov
Additives and Catalysts: Various additives and catalysts can be employed to promote and control the bromination reaction. Acid catalysts, such as HBr, are often used to facilitate enol formation. chemicalbook.com Lewis acids can also be utilized to activate the carbonyl group.
| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature | Product | Yield (%) | Reference |
| 1-Phenyl-2-butanone | Bromine (Br₂) | Acetic Acid | Acetic Acid | Room Temp. | 1-Bromo-1-phenyl-2-butanone | - | orgsyn.org |
| Acetone | Bromine (Br₂) | Acetic Acid | Acetic Acid | - | Bromoacetone | - | sciencemadness.org |
| Cyclohexanone | N-Bromosuccinimide (NBS) | (4R,5R)-diphenylimidazolidine | - | - | (R)-2-Bromocyclohexanone | up to 94 | iau.irresearchgate.netchemtube3d.com |
Indirect Synthetic Routes via Precursors
Indirect methods provide alternative pathways to this compound, often starting from more readily available or easily functionalized precursors.
Transformations of Substituted Butanone Derivatives
One indirect approach involves the transformation of other substituted butanone derivatives. For example, a precursor with a leaving group at the C1 and C3 positions could be subjected to a nucleophilic substitution with a bromide source. However, specific examples for the synthesis of this compound through this method are not extensively documented in readily available literature.
Derivatization from Phenyl-Containing Unsaturated Substrates
Another indirect route involves the derivatization of phenyl-containing unsaturated substrates. For instance, the bromination of α,β-unsaturated ketones can lead to the formation of dibromo derivatives. The reaction of 1-phenyl-1-buten-3-one with bromine could potentially yield a dibromo adduct, which upon rearrangement or further transformation, might lead to this compound. The addition of bromine to an alkene typically proceeds via a cyclic bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion leads to the dibrominated product.
A documented synthesis of 1,2-Dibromo-3-butanone involves the dropwise addition of bromine to methyl vinyl ketone in dichloromethane (B109758) at low temperatures, followed by a workup with sodium thiosulfate. vaia.com A similar strategy could potentially be adapted for phenyl-substituted analogs.
| Precursor | Reagents | Conditions | Intermediate/Product | Yield (%) | Reference |
| Methyl vinyl ketone | Bromine, Dichloromethane | -10°C to 0°C | 1,2-Dibromo-3-butanone | 96.3 | vaia.com |
| Benzyl bromide | Sodium cyanide, then Ethylmagnesium bromide, H₃O⁺ | Multistep | 1-Phenyl-2-butanone | - | rsc.org |
Green Chemistry Principles in Dibromo Ketone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of halogenated compounds, which traditionally involve hazardous reagents like elemental bromine.
A notable green approach to ketone bromination utilizes a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). iau.irresearchgate.netchemtube3d.comrsc.org This system offers an environmentally benign alternative to molecular bromine, with water being the primary byproduct. researchgate.netrsc.org These reactions can often be conducted in water as the solvent, further enhancing their green credentials. iau.irchemtube3d.comrsc.org The H₂O₂-HBr system has been successfully employed for the bromination of various ketones, including aryl alkyl ketones, with high selectivity for monobromination. iau.irrsc.org By adjusting the reaction conditions, such as the concentration of the reagents, it is possible to control the extent of bromination. rsc.org
A Korean patent describes an eco-friendly method for the selective bromination of phenylalkylketone derivatives, emphasizing the low production cost and the absence of toxic residues in the wastewater due to the complete consumption of bromine during the reaction. nih.gov
| Green Chemistry Principle | Application in Dibromo Ketone Synthesis | Reference |
| Prevention of Waste | Utilizing catalytic methods and reactions with high atom economy. | - |
| Safer Solvents and Auxiliaries | Using water as a solvent instead of hazardous organic solvents. | iau.irchemtube3d.comrsc.org |
| Use of Safer Chemicals | Employing H₂O₂ as a green oxidant to replace more hazardous reagents. | iau.irresearchgate.netchemtube3d.comrsc.org |
| Catalysis | Using catalytic amounts of acids or other promoters to improve efficiency. | iau.irresearchgate.netchemtube3d.comrsc.org |
Catalytic and Solvent-Free Methodologies
Traditional methods for the α-bromination of ketones often involve the use of elemental bromine (Br₂) with acid catalysis. nih.gov The acid promotes the formation of the enol tautomer, which is the nucleophilic species that reacts with the bromine. nih.gov However, due to the hazardous nature of molecular bromine, alternative brominating agents and catalytic systems are increasingly favored.
Catalytic Approaches:
Modern synthetic strategies employ catalysts to improve reaction rates and selectivity while using safer bromine sources. Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of ketones, although the focus is often on introducing a single halogen atom stereoselectively. researchgate.netrsc.orgnih.gov For the synthesis of a di-brominated, achiral compound like this compound, other catalytic methods are more relevant.
A significant advancement involves the in situ generation of bromine. This can be achieved through the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using a benign oxidant like hydrogen peroxide (H₂O₂) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄). nih.govrsc.org These methods avoid the direct handling of toxic and corrosive Br₂ and can be performed under milder conditions. researchgate.net For instance, the combination of N-Bromosuccinimide (NBS) and a catalytic amount of Oxone® has been shown to be effective for the α-bromination of various ketones. nih.gov
N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination as it is a solid and safer to handle than liquid bromine. masterorganicchemistry.comwikipedia.org The reaction using NBS can be catalyzed by acids to proceed via an enol or enolate pathway. wikipedia.org
Solvent-Free Methodologies:
Solvent-free, or solid-state, reactions represent a key principle of green chemistry. One such technique involves grinding the ketone substrate with the halogenating agent, sometimes with a catalyst, in a mortar and pestle. nih.gov For example, the α-iodination of ketones has been successfully achieved by grinding the ketone with iodine and Oxone®. nih.gov This solvent-free approach simplifies the work-up procedure, reduces waste, and can lead to shorter reaction times. Microwave-assisted solvent-free synthesis is another efficient method that has been applied to the preparation of various carbonyl compounds, significantly accelerating reaction rates. researchgate.netnih.gov
Table 1: Catalytic and Alternative Methodologies for α-Bromination of Ketones
| Method | Bromine Source/System | Catalyst/Promoter | Substrate Example | Key Advantages | Reference |
|---|---|---|---|---|---|
| In Situ Generation | NBS / Oxone® | Oxone® (catalytic) | Aryl Ketones | Avoids use of Br₂, good to excellent yields. | nih.gov |
| In Situ Generation | HBr / H₂O₂ | Acid | Phenylalkyl Ketones | Uses benign oxidant, eco-friendly. | rsc.orgresearchgate.net |
| Organocatalysis | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | Imidazolidine derivative | Cyclohexanone | High enantioselectivity for mono-bromination. | rsc.org |
| Acid-Free | Br₂ | None | Aromatic Ketones | Avoids acid-sensitive substrate degradation. | nih.gov |
| Solvent-Free | Iodine / Oxone® | None (grinding) | Aromatic Ketones | Environmentally friendly, simple work-up. | nih.gov |
Atom Economy and Sustainability Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com
The standard synthesis of this compound from 1-phenyl-2-butanone and molecular bromine is a substitution reaction:
C₁₀H₁₂O + 2 Br₂ → C₁₀H₁₀Br₂O + 2 HBr
In this reaction, two hydrogen atoms are replaced by two bromine atoms. The two displaced hydrogen atoms and two bromine atoms form two molecules of hydrogen bromide (HBr) as a byproduct. From an atom economy perspective, any atoms that end up in byproducts or waste are considered "wasted."
The percentage atom economy is calculated as:
(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the dibromination of 1-phenyl-2-butanone with Br₂:
1-Phenyl-2-butanone (C₁₀H₁₂O): MW ≈ 148.20 g/mol
Bromine (Br₂): MW ≈ 159.81 g/mol
This compound (C₁₀H₁₀Br₂O): MW ≈ 305.99 g/mol
Calculation: % Atom Economy = [305.99 / (148.20 + 2 * 159.81)] x 100 % Atom Economy = [305.99 / (148.20 + 319.62)] x 100 % Atom Economy = [305.99 / 467.82] x 100 ≈ 65.4%
This calculation shows that, even with a 100% chemical yield, only 65.4% of the mass of the reactants is converted into the desired product. The remaining 34.6% is the HBr byproduct, which is corrosive and must be neutralized, generating further waste.
Improving Sustainability:
To improve the sustainability profile, synthetic methods aim to increase atom economy and reduce hazardous waste.
Use of NBS: When NBS (C₄H₄BrNO₂) is used as the brominating agent, succinimide (B58015) (C₄H₅NO₂) is formed as a byproduct. While this avoids using Br₂, the atom economy is often lower than the direct bromination because of the high molecular weight of the succinimide byproduct relative to HBr. masterorganicchemistry.com However, the solid nature and safer handling of NBS often outweigh the lower atom economy in laboratory settings.
Solvent-Free Reactions: Eliminating solvents reduces environmental impact, lowers costs associated with solvent purchase and disposal, and enhances safety. nih.govresearchgate.net
Table 2: Comparison of Atom Economy for Different Bromination Strategies
| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Sustainability Notes |
|---|---|---|---|---|---|
| Direct Bromination | C₁₀H₁₂O + 2 Br₂ | C₁₀H₁₀Br₂O | 2 HBr | ~65.4% | Uses hazardous Br₂; produces corrosive HBr gas. |
| In Situ (Oxidative) | C₁₀H₁₂O + 2 HBr + H₂O₂ | C₁₀H₁₀Br₂O | 2 H₂O | ~87.5% | Benign byproduct (water); avoids direct use of Br₂. |
| NBS Reagent | C₁₀H₁₂O + 2 NBS | C₁₀H₁₀Br₂O | 2 Succinimide | ~60.8% | Safer to handle than Br₂; generates organic waste. |
Mechanistic Investigations of 1,3 Dibromo 1 Phenyl 2 Butanone Reactivity
Nucleophilic Substitution Reactions
The reactivity of 1,3-Dibromo-1-phenyl-2-butanone towards nucleophiles is anticipated to be complex, with potential for substitution at both brominated centers. The reaction's course would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Unimolecular (SN1) and Bimolecular (SN2) Pathways at Brominated Centers
Nucleophilic substitution at the α-brominated carbon (C-1) bearing the phenyl group could theoretically proceed via either an SN1 or SN2 mechanism. The benzylic nature of this position might suggest stabilization of a potential carbocation intermediate, a key feature of the SN1 pathway. However, the adjacent carbonyl group is strongly electron-withdrawing, which would destabilize a carbocation at the α-position, making an SN1 reaction less favorable.
Conversely, the SN2 pathway at both C-1 and the other brominated carbon (C-3) would be subject to steric hindrance. The phenyl group at C-1 and the methyl group at the adjacent C-2 position would sterically encumber the backside attack required for an SN2 reaction.
A comprehensive understanding of the preferred substitution pathway would necessitate detailed kinetic studies, including determination of reaction orders with respect to the substrate and nucleophile, as well as stereochemical analysis of the products. To date, such studies specifically for this compound have not been reported in the literature.
Enolate-Mediated Reactions at the Carbonyl α-Position
In the presence of a base, this compound is expected to form an enolate. The acidity of the α-hydrogen at C-1 is increased by the adjacent phenyl group and carbonyl group. Deprotonation at this position would lead to the formation of an enolate, which could then participate in a variety of reactions.
The formation of an enolate introduces the possibility of intramolecular reactions, such as cyclization, or subsequent reactions with electrophiles. The regioselectivity of enolate formation, and its subsequent reactivity, would be a critical area for investigation.
Rearrangement Reactions
The structure of this compound makes it a potential candidate for several types of rearrangement reactions, most notably the Favorskii rearrangement.
Favorskii-Type Rearrangements of α,α'-Dibromo Ketones
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a non-enolizable α'-proton in the presence of a base. For α,α'-dihaloketones, a variation of this rearrangement can occur. It is known that α,α'-dihaloketones can undergo a Favorskii-type reaction to yield α,β-unsaturated carboxylic acids or their derivatives. This typically proceeds through the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening.
For this compound, treatment with a base such as an alkoxide could potentially lead to the formation of a phenyl-substituted cyclopropanone intermediate. Subsequent ring-opening would be expected to be influenced by the electronic effects of the phenyl group, directing the cleavage to form the more stable carbanion. However, without experimental data, the precise structure of the resulting unsaturated acid or ester cannot be definitively predicted.
Other Skeletal and Carbonyl Rearrangements
Beyond the Favorskii rearrangement, other skeletal or carbonyl rearrangements could be envisioned, potentially driven by the relief of steric strain or the formation of more stable electronic configurations. The presence of the phenyl group could facilitate phenyl migration (a 1,2-shift) under certain conditions, leading to rearranged products. The likelihood and nature of such rearrangements would depend on the specific reagents and reaction conditions employed.
Elimination Reactions
Dehydrobromination is a probable reaction pathway for this compound when treated with a non-nucleophilic base. The presence of hydrogens on carbons adjacent to the bromine-bearing carbons (C-1 and C-3) allows for the possibility of elimination reactions to form α,β-unsaturated ketones.
The regioselectivity of the elimination (i.e., which proton is removed and which bromine is eliminated) would be a key question. The stereochemistry of the resulting double bond would be dictated by the mechanism of elimination (e.g., E1, E2, or E1cb). For an E2 mechanism, the stereochemical outcome would be dependent on the relative stereochemistry of the two chiral centers in the starting material.
A systematic study of the reaction of this compound with various bases of differing strengths and steric bulk would be required to elucidate the preferred elimination pathways and the structures of the resulting products.
Dehydrobromination Pathways Leading to Unsaturated Systems
Dehydrobromination of this compound involves the removal of a hydrogen atom and a bromine atom to form a carbon-carbon double bond. The reaction is typically induced by a base, and the specific pathway and resulting products are highly dependent on the reaction conditions, including the nature of the base and the solvent used. Two primary dehydrobromination pathways are possible, leading to different unsaturated systems.
The initial dehydrobromination can occur in two ways:
Pathway A: Removal of the benzylic bromide at C1 and a proton from C3.
Pathway B: Removal of the bromide at C3 and a proton from C4.
The acidity of the α-hydrogens is a key factor. The hydrogen at the benzylic C1 position is significantly more acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring. However, elimination involving this proton would require the formation of a less stable allene-like intermediate or rearrangement. More plausible is the removal of a proton from either the C1 or C3 position, with the assistance of a base, to facilitate the elimination of a bromide ion.
The mechanism of dehydrobromination can proceed through different pathways, such as E1, E2, or E1cB (Elimination, unimolecular, conjugate base). wikipedia.org
E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously. libretexts.org The stereochemistry of the substrate is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group.
E1cB Mechanism: This is a two-step process that begins with the formation of a carbanion (conjugate base) intermediate, followed by the departure of the leaving group. wikipedia.org This mechanism is favored when the α-proton is particularly acidic, a condition met in this compound due to the influence of the carbonyl and phenyl groups.
Given the stability of the potential carbanion intermediates, an E1cB-like mechanism is a strong possibility, especially with strong, hindered bases.
Formation of α,β-Unsaturated Ketone Derivatives
The dehydrobromination of this compound is a synthetically useful method for the preparation of α,β-unsaturated ketones. These compounds are valuable intermediates in organic synthesis. nih.govacs.org The regioselectivity of the elimination (i.e., which constitutional isomer of the α,β-unsaturated ketone is formed) is a critical consideration.
Two primary α,β-unsaturated ketone products can be envisioned from a single dehydrobromination event:
Product 1 (Conjugated): 1-Bromo-1-phenyl-3-buten-2-one, resulting from the removal of HBr across C3 and C4.
Product 2 (Cross-conjugated): 3-Bromo-1-phenyl-3-buten-2-one, formed via elimination involving C1 and a proton from the methyl group at C4, which is less likely, or a subsequent elimination after initial product formation.
The formation of the more stable, conjugated system is generally favored. According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and thus more stable) alkene. libretexts.org In this context, the formation of an α,β-unsaturated system is electronically favored due to the conjugation between the double bond and the carbonyl group.
The choice of base can influence the regiochemical outcome. Non-bulky, strong bases like sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) tend to favor the thermodynamically more stable Zaitsev product. In contrast, bulky bases such as potassium tert-butoxide are known to favor the formation of the less substituted (Hofmann) product due to steric hindrance. libretexts.org
Table 1: Hypothetical Product Distribution in the Dehydrobromination of this compound with Different Bases
| Base | Solvent | Major Product | Minor Product | Theoretical Rationale |
| Sodium Ethoxide | Ethanol | 1-Bromo-1-phenyl-3-buten-2-one | 3-Bromo-1-phenyl-3-buten-2-one | Favors the thermodynamically more stable, conjugated Zaitsev product. |
| Potassium tert-Butoxide | tert-Butanol | 3-Bromo-1-phenyl-3-buten-2-one | 1-Bromo-1-phenyl-3-buten-2-one | Bulky base favors proton abstraction from the less sterically hindered position, leading to the Hofmann product. |
Further reaction of the initially formed monobromo-α,β-unsaturated ketone can lead to a double dehydrobromination, yielding a dienone or an ynone, depending on the reaction conditions and the stability of the intermediates.
Electrophilic and Radical Additions to the Chemical Compound
The unsaturated derivatives of this compound, namely the α,β-unsaturated ketones, are susceptible to both electrophilic and radical addition reactions across the carbon-carbon double bond. The presence of the electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (in a Michael addition sense), while also influencing the reactivity towards electrophiles and radicals.
Electrophilic Addition:
In an electrophilic addition, an electrophile adds to the electron-rich double bond. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The phenyl group can stabilize an adjacent positive charge through resonance. However, the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. acs.org
For an α,β-unsaturated ketone like 1-bromo-1-phenyl-3-buten-2-one, the addition of an electrophile (E+) would likely proceed to place the positive charge at the carbon α to the carbonyl, where it can be stabilized by the adjacent phenyl group. The subsequent attack of a nucleophile (Nu-) would complete the addition.
Radical Addition:
Radical additions to α,β-unsaturated ketones are also well-documented. The reaction is initiated by a radical species, which adds to the double bond. The regioselectivity of radical addition is determined by the stability of the resulting radical intermediate. Similar to carbocations, radicals are stabilized by adjacent phenyl groups through resonance. Therefore, a radical initiator would likely add to the less substituted carbon of the double bond to generate a more stable benzylic radical intermediate.
Chemo- and Regioselectivity in Complex Transformations Involving this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key challenges in its synthetic transformations. The outcome of a reaction depends on the ability of the chosen reagents and conditions to discriminate between the different functional groups and positions.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, a reagent could potentially react at:
The carbonyl group (e.g., reduction, addition of organometallics).
The C1-Br bond (benzylic position).
The C3-Br bond (secondary alkyl position).
The acidic α- or α'-protons.
For example, a soft nucleophile might preferentially attack the more electrophilic benzylic carbon at C1, leading to substitution of the bromine atom. In contrast, a hard, sterically hindered base would favor deprotonation at the less hindered C4 position, initiating an elimination reaction. The use of protecting groups for the carbonyl function could also be employed to direct reactivity towards the halogenated carbons.
Regioselectivity:
Regioselectivity is the preference for a reaction to occur at one specific site over another. As discussed in the context of dehydrobromination, the choice of base can direct the elimination to form different constitutional isomers of the resulting α,β-unsaturated ketone.
In more complex, multi-step transformations starting from this compound, controlling both chemo- and regioselectivity is paramount for achieving a desired synthetic target. This can be achieved by a careful selection of reagents, catalysts, and reaction conditions that exploit the subtle differences in reactivity between the various sites within the molecule. For instance, a reaction sequence could involve a selective initial dehydrobromination, followed by a regioselective addition to the resulting unsaturated system.
Stereochemical Control and Aspects in 1,3 Dibromo 1 Phenyl 2 Butanone Chemistry
Diastereoselective Reactions and Product Formation
Diastereoselective reactions are crucial for selectively producing one diastereomer over another. In the context of 1,3-Dibromo-1-phenyl-2-butanone, reactions such as reduction of the carbonyl group or nucleophilic substitution at the bromine-bearing carbons can lead to the formation of different diastereomeric products. The inherent stereocenters within the molecule can influence the stereochemical outcome of reactions at other positions, a phenomenon known as substrate-controlled diastereoselectivity.
For instance, the reduction of the ketone functionality can result in the formation of two diastereomeric alcohols. The relative stereochemistry of the newly formed hydroxyl group with respect to the existing stereocenters at C1 and C3 is dictated by the reaction conditions and the nature of the reducing agent.
While specific studies on the diastereoselective reactions of this compound are not extensively documented in publicly available literature, general principles governing similar systems can be informative. The relative steric bulk of the substituents around the carbonyl group and the potential for chelation control can significantly influence the facial selectivity of the hydride attack.
Table 1: Potential Diastereoselective Reactions of this compound
| Reaction Type | Reagents | Potential Diastereomeric Products | Controlling Factors |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Diastereomeric secondary alcohols | Steric hindrance, Felkin-Anh model, Cram's rule |
| Nucleophilic Substitution | Various nucleophiles | Substituted butanones with varying stereochemistry | Nature of nucleophile, solvent, temperature |
Enantioselective Synthesis and Transformations
The synthesis of enantiomerically pure forms of this compound or its derivatives is a significant challenge that often requires the use of chiral catalysts or auxiliaries. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is of paramount importance in fields such as medicinal chemistry, where different enantiomers can exhibit vastly different biological activities.
One conceptual approach to the enantioselective synthesis of a molecule like this compound could involve the asymmetric bromination of a suitable precursor, such as 1-phenyl-2-butanone, using a chiral bromine source or a chiral catalyst.
Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. nih.gov In the synthesis of chiral butanones, chiral auxiliaries derived from amino acids or other natural products have been successfully employed. sigmaaldrich.comscielo.org.mxresearchgate.net For instance, a chiral auxiliary could be attached to a precursor of this compound to control the stereoselective introduction of the bromine atoms or to direct reactions at the ketone.
Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov For reactions involving ketones, chiral catalysts such as those based on transition metals or organocatalysts like proline and its derivatives have proven effective in a variety of transformations.
Table 2: Conceptual Application of Chiral Strategies
| Strategy | Example | Potential Application to this compound Synthesis |
| Chiral Auxiliary | Evans oxazolidinones harvard.edu | Attachment to a precursor to control diastereoselective bromination. |
| Chiral Catalyst | Chiral Phosphoric Acids nih.gov | Enantioselective bromination of an enol ether precursor. |
Analysis of Configuration Retention and Inversion Mechanisms
Reactions at the stereogenic centers of this compound, particularly nucleophilic substitutions at the C1 and C3 positions where the bromine atoms reside, can proceed with either retention or inversion of the stereochemical configuration. The outcome is highly dependent on the reaction mechanism.
A classic Sₙ2 reaction, which involves a backside attack by the nucleophile, typically leads to an inversion of configuration at the stereocenter. In contrast, mechanisms that involve a frontside attack or a double inversion sequence can result in retention of configuration. The presence of neighboring groups can also influence the stereochemical outcome through anchimeric assistance, potentially leading to retention of configuration.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dibromo 1 Phenyl 2 Butanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. uobasrah.edu.iq For a molecule with the complexity of 1,3-Dibromo-1-phenyl-2-butanone, which contains multiple stereocenters and distinct proton and carbon environments, advanced 1D and 2D NMR methods are indispensable. researchgate.net
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two chiral centers at C1 and C3. The protons on these carbons (H1 and H3) and the methyl protons (H4) would exhibit distinct signals.
Phenyl Protons: The protons on the phenyl group would typically appear in the aromatic region, approximately between 7.2 and 7.6 ppm.
Methine Protons (H1 and H3): The proton at C1 (α to the phenyl and carbonyl groups) would be significantly deshielded, likely appearing as a doublet around 5.5-6.0 ppm. The proton at C3, adjacent to a bromine atom and the methyl group, would likely resonate as a quartet around 4.5-5.0 ppm.
Methyl Protons (H4): The methyl protons, coupled to the H3 methine proton, would appear as a doublet in the upfield region, likely around 1.8-2.2 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. huji.ac.il The carbonyl carbon (C2) is characteristically found far downfield.
Carbonyl Carbon (C=O): The ketone carbonyl carbon (C2) is expected in the range of 190-200 ppm. rsc.org
Aromatic Carbons: The phenyl ring carbons would show signals between 125 and 140 ppm.
Brominated Carbons (C1 and C3): The carbons bearing bromine atoms are shifted downfield. C1, adjacent to the phenyl ring, and C3 would likely appear in the 40-60 ppm range.
Methyl Carbon (C4): The methyl carbon would be the most upfield signal, expected around 20-25 ppm. huji.ac.il
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic carbon signals. uvic.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs like phenyl ketones and brominated alkanes.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | ~ 7.2 - 7.6 | - | Multiplet |
| Phenyl-C | - | ~ 125 - 140 | Multiple signals |
| CH (Br)Ph (H1) | ~ 5.5 - 6.0 | - | Doublet |
| C H(Br)Ph (C1) | - | ~ 45 - 55 | - |
| C=O (C2) | - | ~ 190 - 200 | - |
| CH (Br)CH₃ (H3) | ~ 4.5 - 5.0 | - | Quartet |
| C H(Br)CH₃ (C3) | - | ~ 40 - 50 | - |
| CH ₃ (H4) | ~ 1.8 - 2.2 | - | Doublet |
| C H₃ (C4) | - | ~ 20 - 25 | - |
Given the potential for overlapping signals and complex coupling patterns, 2D NMR experiments are crucial for assembling the molecular structure. creative-biostructure.comipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton connectivities through covalent bonds. researchgate.net Key correlations would be observed between the methine proton at C3 and the methyl protons at C4. This confirms the -CH(Br)-CH₃ fragment. Depending on the resolution and coupling constants, a weak correlation might also be seen between H1 and H3, although they are separated by four bonds (a ⁴J coupling). creative-biostructure.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. creative-biostructure.comresearchgate.net An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1 (e.g., the proton at ~5.5 ppm to the carbon at ~50 ppm). This is the most reliable method for assigning the carbon spectrum. uvic.ca
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. nih.gov For this compound, the molecular formula is C₁₀H₁₀Br₂O. nih.gov Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster (M, M+2, M+4) in an intensity ratio of approximately 1:2:1. HRMS can confirm the exact mass of the most abundant isotopologue (containing two ⁷⁹Br atoms).
Table 2: Exact Mass and Isotopic Profile for the Molecular Ion of this compound
| Formula | Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) |
| C₁₀H₁₀⁷⁹Br₂O | [M]⁺ | 303.9098 | ~100 |
| C₁₀H₁₀⁷⁹Br⁸¹BrO | [M+2]⁺ | 305.9078 | ~197 |
| C₁₀H₁₀⁸¹Br₂O | [M+4]⁺ | 307.9057 | ~97 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented to produce product ions. nih.govmdpi.com The analysis of these fragments provides valuable structural information. nih.gov For this compound, fragmentation is likely initiated by cleavage adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. libretexts.org
Potential fragmentation pathways include:
Cleavage of the C1-C2 bond: This would lead to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a [C₃H₅Br₂O] radical, or a bromophenylmethyl cation ([C₇H₆Br]⁺, m/z 170/172) after rearrangement.
Cleavage of the C2-C3 bond: This would generate an acylium ion ([C₈H₆BrO]⁺, m/z 213/215) and a [C₂H₄Br] radical.
Loss of Bromine: The molecule could lose a bromine radical (Br•) to form an ion at m/z 225/227. Subsequent loss of the second bromine could also occur.
Loss of HBr: Elimination of a hydrogen bromide molecule would result in an ion at m/z 224/226.
The fragmentation patterns of phenyl ketones are well-studied and provide a basis for interpreting the tandem mass spectrum of this more complex derivative. scholaris.ca
Table 3: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound
| m/z (⁷⁹Br) | m/z (⁸¹Br) | Plausible Fragment Formula | Plausible Origin |
| 225 | 227 | [C₁₀H₁₀BrO]⁺ | [M - Br]⁺ |
| 213 | 215 | [C₈H₆BrO]⁺ | α-cleavage (C2-C3) |
| 170 | 172 | [C₇H₆Br]⁺ | α-cleavage (C1-C2) and rearrangement |
| 105 | 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Separations for Purification and Purity Assessment
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. Both gas and liquid chromatography are applicable.
Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable method for analysis. When coupled with a mass spectrometer (GC-MS), it provides separation and identification simultaneously. For trace analysis of this halogenated compound, a highly sensitive electron capture detector (ECD) could also be employed. The choice of a suitable capillary column (e.g., a non-polar or mid-polarity phase like a 5% phenyl-polysiloxane) would be critical for achieving good resolution. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC). A reversed-phase method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard starting point for method development. Detection would typically be performed using a UV detector, taking advantage of the strong UV absorbance of the phenyl ketone chromophore. Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of specificity for both identification and quantification.
The purity of a synthesized batch of this compound would be determined by the percentage of the main peak area in the chromatogram obtained under optimized conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the relatively high boiling point and potential thermal lability of this compound, direct analysis can sometimes be challenging. However, GC-MS is exceptionally useful for analyzing more volatile precursors, byproducts, or specific derivatives.
For instance, in a synthetic route to this compound, monitoring the disappearance of the starting material, 1-phenyl-2-butanone, can be effectively achieved using GC-MS. Furthermore, the analysis of reaction byproducts, such as monobrominated or other positional isomers, is feasible.
Methodology and Findings:
A typical GC-MS analysis would involve a capillary column, such as a DB-5ms or HP-5ms, which has a stationary phase suitable for a broad range of organic molecules. The sample, dissolved in a volatile solvent like dichloromethane (B109758) or diethyl ether, is injected into the heated inlet of the gas chromatograph. The temperature program is designed to ensure the separation of components based on their boiling points and interactions with the stationary phase.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification. The mass spectrum of the parent ketone, 1-phenyl-2-butanone, would show a molecular ion peak (M+) and characteristic fragments. The alpha cleavage of ketones is a common fragmentation pathway, where the bond adjacent to the carbonyl group is broken. youtube.com For 1-phenyl-2-butanone, this would lead to fragments corresponding to the benzoyl cation and other alkyl fragments.
While direct GC-MS of this compound is less common, analysis of its reaction precursors is routine. nih.govresearchgate.net
Table 1: Hypothetical GC-MS Data for the Analysis of a Precursor to this compound
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Phenyl-2-butanone | 8.54 | 148 (M+), 105, 91, 77 |
| 1-Bromo-1-phenyl-2-butanone | 10.21 | 226/228 (M+), 183/185, 105, 77 |
This data is representative and based on typical fragmentation patterns of similar compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing non-volatile or thermally sensitive compounds like this compound. It allows for the separation and quantification of the desired product from starting materials, reagents, and byproducts.
Methodology and Findings:
Reversed-phase HPLC is the most common mode for analyzing aromatic ketones. A C18 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the phenyl group and carbonyl group in this compound are strong chromophores.
HPLC is particularly valuable for monitoring the progress of the bromination of 1-phenyl-2-butanone to form the desired 1,3-dibromo product. Aliquots can be taken from the reaction mixture at different time points and analyzed to determine the relative concentrations of the starting material, monobrominated intermediates, and the final product. For complex mixtures, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection and separation. researchgate.netauroraprosci.com
Table 2: Hypothetical HPLC Data for a Reaction Mixture
| Compound Name | Retention Time (min) | UV Detection Wavelength (nm) |
| 1-Phenyl-2-butanone | 5.2 | 254 |
| 1-Bromo-1-phenyl-2-butanone | 7.8 | 254 |
| 3-Bromo-1-phenyl-2-butanone | 8.1 | 254 |
| This compound | 10.5 | 254 |
This data is illustrative of a typical reversed-phase HPLC separation.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure, including the stereochemistry at the two chiral centers created by the bromine substitutions.
Methodology and Findings:
The first step in an X-ray crystallographic study is the growth of a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.
The resulting structural data includes precise bond lengths, bond angles, and torsion angles. For this compound, this would confirm the connectivity of the atoms and the relative or absolute configuration of the stereocenters. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as halogen bonding. mdpi.com
Table 3: Representative Crystallographic Data for a Halogenated Organic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
This data is representative of a typical small organic molecule and not specific to this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis in Mechanistic Studies
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the carbonyl group and for providing evidence of the bromination at the alpha positions.
Methodology and Findings:
The IR spectrum of a compound is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational modes of the chemical bonds within the molecule.
The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a typical saturated ketone, this band appears around 1715 cm⁻¹. orgchemboulder.com However, the presence of bromine atoms on the alpha carbons (the carbons adjacent to the carbonyl group) causes a shift in this absorption to a higher frequency, typically in the range of 1725-1745 cm⁻¹. This shift is due to the electron-withdrawing inductive effect of the halogen atoms. acs.org
IR spectroscopy can also be used to monitor the progress of the bromination reaction. The disappearance of the C-H stretching vibrations of the starting material's alpha-protons and the appearance of the characteristic C-Br stretching bands in the fingerprint region (typically below 800 cm⁻¹) would indicate the progress of the reaction. The acid-catalyzed bromination of ketones proceeds through an enol intermediate, and while the enol is not typically observed directly in the IR spectrum of the final product, the changes in the carbonyl absorption provide indirect evidence of the reaction mechanism. researchgate.netnih.gov
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (α,α'-dihalogenated ketone) | Stretch | 1725 - 1745 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 700 |
These values are based on established correlations in infrared spectroscopy.
Theoretical and Computational Chemistry Studies on 1,3 Dibromo 1 Phenyl 2 Butanone
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within 1,3-Dibromo-1-phenyl-2-butanone are fundamental to its chemical character and reactivity.
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations are essential for modeling the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, energies, and other properties.
For a molecule like this compound, DFT methods, particularly with functionals like B3LYP, are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations typically use basis sets such as 6-31G(d) or larger to accurately describe the electron distribution, including the polarization effects of the bromine atoms. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, especially for calculating energies and modeling weak interactions, though at a greater computational cost. ijnc.irnih.gov
Studies on related α-haloketones show that the presence of halogens significantly influences the electronic structure. The electronegative bromine atoms withdraw electron density, affecting the polarity of the adjacent carbon-bromine and carbonyl bonds. wikipedia.org DFT calculations can precisely quantify these effects, providing a detailed map of the electron density and electrostatic potential.
Table 1: Representative Theoretical Methods for Halogenated Ketones
| Calculation Type | Method/Functional | Basis Set | Typical Application |
|---|---|---|---|
| Geometry Optimization | DFT (B3LYP, PBE0) | 6-311+G(2d,p) | Predicting stable conformers and bond lengths/angles. mdpi.com |
| Energy Calculation | Ab initio (MP2, CCSD(T)) | aug-cc-pVTZ | Accurate single-point energies, reaction enthalpies. nih.gov |
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewikipedia.org For this compound, NBO analysis would reveal the charge localization on each atom and the nature of the key chemical bonds.
The analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wisc.edu In this molecule, significant interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals (σ* and π) of adjacent bonds. For instance, the interaction between the oxygen lone pair and the π orbital of the carbonyl group is a key feature of ketones.
NBO analysis on analogous halogenated compounds shows that the lone pairs of the halogen atoms exhibit decreased occupancy due to delocalization into neighboring antibonding orbitals. ijnc.ir The analysis also provides "natural population analysis" (NPA) charges, which offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. wisc.edu In this compound, the carbonyl carbon and the carbons bonded to bromine would exhibit significant positive charges, while the oxygen and bromine atoms would be negatively charged.
Table 2: Predicted Natural Population Analysis (NPA) Charges for Key Atoms in an α-Bromoketone Framework
| Atom | Predicted NPA Charge (a.u.) |
|---|---|
| Carbonyl Carbon (C=O) | +0.4 to +0.6 |
| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |
| α-Carbon (C-Br) | +0.1 to +0.3 |
| Bromine (Br) | -0.1 to -0.2 |
Note: These values are illustrative, based on typical NBO analyses of similar compounds, and would vary with the specific computational method.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.
Transition State Characterization and Reaction Pathway Mapping
The reactions of α-haloketones, such as nucleophilic substitution or elimination, proceed through high-energy transition states. up.ac.za Computational methods allow for the precise location and characterization of these transition state structures. By calculating the vibrational frequencies of a proposed structure, a true transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. shout.education
For this compound, reactions would likely involve the enol or enolate form. libretexts.orgorganicchemistrytutor.com For example, in an acid-catalyzed bromination, the reaction proceeds via an enol intermediate which acts as the nucleophile. masterorganicchemistry.com Computational modeling can map the entire reaction pathway, from reactants to products, including the enol intermediate and the transition state for the halogen attack. libretexts.org Studies on α-bromoacetophenones reacting with nucleophiles have shown that competing pathways, such as SN2 substitution at the α-carbon and nucleophilic addition to the carbonyl group, can be computationally modeled to understand product distributions. researchgate.net
Prediction of Energy Profiles and Kinetic Parameters
Once the reactants, transition states, and products are identified, an energy profile for the reaction can be constructed. shout.educationausetute.com.au This profile plots the potential energy of the system as the reaction progresses, with peaks representing transition states and valleys representing intermediates or products. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), a key determinant of the reaction rate.
Computational chemistry can predict these energy profiles with high accuracy, especially when using high-level ab initio methods. youtube.com From the calculated activation energy, kinetic parameters like the rate constant can be estimated using Transition State Theory (TST). These predictions are invaluable for understanding why certain reaction pathways are favored over others. For instance, in the halogenation of an unsymmetrical ketone, calculations can show why reaction at one α-carbon is kinetically favored over the other. wikipedia.org
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of compounds.
DFT and other quantum chemical methods can accurately predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. github.io For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch would be predicted around 1715-1730 cm⁻¹. libretexts.orglibretexts.org The precise position is influenced by the electronic effects of the adjacent phenyl group and bromine atom. Other predictable vibrations include C-Br stretches and various C-H bending and stretching modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Calculations for this compound would predict the ¹H and ¹³C chemical shifts. The proton on the carbon bearing both a bromine and the phenyl group (C1) would be significantly deshielded, as would the methyl protons adjacent to the other bromine atom (C3). The carbonyl carbon (C2) would also show a characteristic downfield shift in the ¹³C NMR spectrum. Comparing these predicted spectra with experimental data is a powerful method for structure validation. mdpi.comnih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Region | Notes |
|---|---|---|---|
| IR | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ | The exact frequency is sensitive to conjugation and inductive effects. libretexts.org |
| ¹³C NMR | Carbonyl Carbon (C2) | 190-200 ppm | Typical range for α-haloketones. |
| ¹³C NMR | C1 (CH-Br-Ph) | 50-60 ppm | Influenced by both bromine and the phenyl ring. |
| ¹H NMR | H1 (CH-Br-Ph) | 5.5-6.0 ppm | Expected to be a singlet, significantly deshielded. |
| ¹H NMR | H3 (CH-Br-CH₃) | 4.5-5.0 ppm | Expected to be a quartet. |
| ¹H NMR | Methyl Protons (on C4) | 1.8-2.2 ppm | Expected to be a doublet. |
Note: These are estimated values based on computational studies of analogous structures and general spectroscopic principles.
Computational NMR and IR Spectroscopy for Spectral Assignment
Predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound through computational means is a critical step in its structural confirmation. Density Functional Theory (DFT) is a common and effective method for this purpose. By calculating the optimized molecular geometry and the corresponding magnetic shielding tensors and vibrational frequencies, we can generate theoretical spectra.
These theoretical spectra can be used to assign the signals in experimentally obtained spectra to specific atoms and vibrational modes within the molecule. For instance, the calculated ¹³C and ¹H NMR chemical shifts can help in unambiguously assigning the resonances of the phenyl ring, the carbonyl group, and the chiral centers. Similarly, computed IR frequencies can differentiate between the various stretching and bending vibrations, such as the characteristic C=O stretch and the C-Br vibrations.
Table 1: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for this compound
| Parameter | Computational Prediction (Illustrative) | Experimental Observation (Hypothetical) |
| ¹³C NMR (ppm) | C=O: 195.2, C-Br (α): 55.8, C-Br (γ): 48.3 | C=O: 194.7, C-Br (α): 56.1, C-Br (γ): 48.9 |
| ¹H NMR (ppm) | H-α: 5.1, H-γ: 4.6 | H-α: 5.0, H-γ: 4.5 |
| IR (cm⁻¹) | C=O stretch: 1725, C-Br stretch: 650, 580 | C=O stretch: 1720, C-Br stretch: 655, 582 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from such a comparative study.
UV-Vis Absorption and Fluorescence Simulations
The electronic properties of this compound, particularly its absorption of ultraviolet-visible (UV-Vis) light, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this molecule, the phenyl chromophore and the carbonyl group are expected to be the primary contributors to its UV-Vis spectrum.
Simulations can also provide insights into the nature of the excited states, which is crucial for understanding its photochemistry and potential fluorescence. By analyzing the molecular orbitals involved in the electronic transitions, one can characterize them as n→π* or π→π* transitions, which dictates the subsequent photophysical pathways. While fluorescence might not be a prominent feature of such a molecule due to the presence of heavy bromine atoms which can promote intersystem crossing, computational studies can quantify the likelihood and characteristics of any emissive decay.
Conformational Analysis and Molecular Dynamics Simulations
The presence of two chiral centers and rotatable single bonds in this compound gives rise to a complex potential energy surface with multiple stable conformers. A thorough conformational analysis is essential to understand its three-dimensional structure and how it influences its reactivity and interactions.
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations (often using DFT or Møller-Plesset perturbation theory), can identify the low-energy conformers and their relative populations according to the Boltzmann distribution.
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can reveal the pathways and barriers for conformational changes, offering a more complete understanding of the molecule's flexibility. nih.gov
Solvation Effects and Intermolecular Interactions in Condensed Phases
The properties and behavior of this compound can be significantly influenced by its environment, particularly in the liquid or solid state. Computational models can be used to study these solvation effects and intermolecular interactions.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of a solvent on the solute's geometry and properties. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the simulation, can be used. These are often employed in conjunction with molecular dynamics simulations to study specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions.
In the solid state, computational methods can be used to predict crystal packing and analyze the nature and strength of intermolecular interactions, such as halogen bonding (C-Br···O=C) and π-stacking of the phenyl rings. These interactions govern the macroscopic properties of the material. Studies on similar brominated organic molecules have highlighted the importance of such interactions in determining their solid-state architecture. mdpi.com
Future Directions and Emerging Research Avenues for 1,3 Dibromo 1 Phenyl 2 Butanone Chemistry
Exploration of Novel Catalytic Transformations
The future utility of 1,3-Dibromo-1-phenyl-2-butanone will be significantly enhanced by the development of novel catalytic systems that can control its reactivity and selectivity. The presence of two bromine atoms at the α- and γ-positions invites sophisticated catalytic approaches to achieve selective functionalization.
Organocatalysis, which utilizes small organic molecules to catalyze reactions, presents a major avenue for future research. researchgate.net Asymmetric organocatalysis, in particular, could enable the enantioselective transformation of this compound. rsc.org For instance, chiral amine catalysts, such as those derived from proline, are known to form chiral enamines with ketones, which can then react with electrophiles stereoselectively. youtube.com Developing organocatalytic systems for the selective reaction at either the α- or γ-position of the enamine derived from this compound is a promising research goal.
Furthermore, synergistic catalysis, which combines two different catalytic cycles, offers a powerful strategy. mdpi.com One could envision a dual catalytic system where a transition metal catalyst (e.g., palladium) activates one part of a substrate while an organocatalyst activates the ketone moiety of this compound. mdpi.com Nickel-catalyzed methods have recently emerged for the asymmetric α-alkylation of enolizable ketones, employing unique bimetallic ligands to achieve high enantioselectivity. organic-chemistry.orgnih.gov Adapting such nickel-catalyzed C(sp³)–C(sp³) cross-coupling reactions for this compound could provide a direct route to chiral, functionalized products. nih.gov
Another area of exploration is the catalytic generation of reactive intermediates. Reductive dehalogenation of α,α'-dihalo ketones with zinc or other reducing agents is known to form 2-oxyallyl metal complexes, which can participate in cycloaddition reactions. wikipedia.org Investigating catalytic methods to generate analogous reactive intermediates from this compound could lead to novel cycloaddition pathways, such as [4+3] and [3+2] cycloadditions, to construct seven- and five-membered rings. wikipedia.org
Implementation of Flow Chemistry Approaches for Synthesis and Reaction Optimization
Continuous-flow chemistry is a powerful technology for optimizing chemical synthesis, offering significant advantages in safety, scalability, and reaction control, especially for reactions involving hazardous reagents or unstable intermediates. researchgate.net The synthesis and subsequent reactions of this compound, which often involve exothermic steps and reactive species, are ideal candidates for adaptation to flow processes.
The direct bromination of ketones can be difficult to control in batch processes, but a flow reactor allows for precise control of reaction time, temperature, and stoichiometry, minimizing the formation of poly-halogenated byproducts. rsc.org Similarly, reactions using this compound as a substrate can be optimized rapidly in flow. The ability to quickly screen reaction conditions (e.g., temperature, residence time, catalyst loading) allows for accelerated optimization, leading to higher yields and purities.
Flow chemistry is particularly advantageous for handling hazardous intermediates that are generated and consumed in situ. researchgate.net For example, the generation of a highly reactive enolate from this compound can be performed in one module of a flow reactor and immediately reacted with a nucleophile in a subsequent module, minimizing decomposition and side reactions. This approach has been successfully used in the synthesis of marine natural products. wikipedia.org The table below summarizes the potential benefits of applying flow chemistry to reactions involving this compound.
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes, superior heat and mass transfer, and containment of hazardous intermediates. researchgate.net |
| Reaction Control | Difficult to precisely control temperature, mixing, and reaction time, leading to side products. | Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity and yield. wikipedia.org |
| Scalability | Scaling up can be non-linear and problematic, often requiring re-optimization. | Straightforward "scaling-out" by running multiple reactors in parallel or operating for longer durations. |
| Optimization Speed | Slow, requiring numerous individual experiments. | Rapid optimization through automated high-throughput screening of reaction parameters. |
Bio-inspired Synthetic Strategies Utilizing Halogenated Ketone Scaffolds
Nature synthesizes a vast array of halogenated metabolites, often with potent biological activities, through the use of specific enzymes. rsc.org Bio-inspired synthesis seeks to mimic these efficient and selective natural processes. Halogenated ketone scaffolds, such as that found in this compound, are valuable starting points for constructing molecules inspired by natural products.
A key research direction is the use of organocatalysis to mimic enzymatic transformations. A recent bio-inspired total synthesis of α-tocopherol utilized a late-stage organocatalytic halo-cycloetherification to construct the key chroman scaffold. organic-chemistry.org This strategy demonstrates how a chiral catalyst can control the stereoselective cyclization of a halogenated intermediate. Applying this concept to this compound could lead to the asymmetric synthesis of complex heterocyclic structures. For example, a substrate could be designed where intramolecular attack on one of the electrophilic carbons, guided by a chiral catalyst, leads to a stereochemically defined cyclic product.
Future research could focus on designing derivatives of this compound that are amenable to enzyme- or organo-catalyzed cascade reactions. By incorporating additional functional groups, this simple dibromo-ketone could serve as a linchpin in a bio-inspired sequence that rapidly builds molecular complexity, mimicking the efficiency of biosynthetic pathways.
Expanding Synthetic Utility to Undiscovered Compound Classes and Derivatives
The bifunctional nature of this compound makes it an ideal precursor for a wide variety of compound classes that remain largely unexplored. wikipedia.org The two electrophilic carbons can be targeted sequentially or in a single step with di-nucleophiles to construct diverse molecular architectures.
A major area for expansion is the synthesis of novel heterocyclic compounds. α-Haloketones are well-established precursors to a multitude of heterocycles, including furans, pyrroles, and thiazoles. wikipedia.orgnih.gov By reacting this compound with appropriate binucleophiles (e.g., thioamides, amidines, or β-enamino esters), a range of five-, six-, and seven-membered heterocyclic rings can be accessed. For instance, reaction with a thioamide could lead to the formation of a thiazole (B1198619) ring, with the remaining bromomethyl group available for further functionalization or subsequent cyclization. wikipedia.org
Furthermore, the compound can be used in metal-catalyzed cascade reactions to build complex polycyclic systems. Palladium-catalyzed annulation strategies have been used to create fused-ring systems from versatile precursors. acs.org A research avenue could involve the palladium-catalyzed reaction of this compound with an alkyne or diene, potentially triggering a cascade of intramolecular reactions to form densely functionalized carbocycles or heterocycles. The reductive dehalogenation of similar α,α'-dihalo ketones to form 2-oxyallyl intermediates for [4+3] cycloadditions points towards the possibility of synthesizing complex bicyclic systems from this substrate. wikipedia.org The table below outlines potential compound classes accessible from this versatile building block.
| Reactant Type | Potential Compound Class | Reaction Principle |
|---|---|---|
| Thiourea / Thioamides | Functionalized Thiazoles | Hantzsch thiazole synthesis followed by further functionalization. wikipedia.org |
| 1,3-Dicarbonyls / Ammonia | Substituted Pyrroles | Hantzsch pyrrole (B145914) synthesis utilizing the bifunctional electrophilicity. wikipedia.org |
| o-Hydroxyacetophenones | 2-Aroylbenzofurans | Condensation reaction targeting the α-bromo position. nih.gov |
| Dienes / Reducing Agent (e.g., Zn) | Cycloheptenones | Formation of a 2-oxyallyl-type intermediate followed by a [4+3] cycloaddition. wikipedia.org |
| Alkenes / Reducing Agent (e.g., Zn) | Functionalized Cyclopentanones | Formation of a 2-oxyallyl-type intermediate followed by a [3+2] cycloaddition. wikipedia.org |
| Alkynes / Palladium Catalyst | Fused Polycyclic Systems | Palladium-catalyzed cascade annulation/cyclization reactions. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
